molecular formula C19H21ClN4O5S B2708580 2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897621-21-5

2-chloro-5-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2708580
CAS No.: 897621-21-5
M. Wt: 452.91
InChI Key: AWYMCBJTJYAKNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group, the introduction of the nitro and chloro groups, and the attachment of the phenylpiperazine group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its molecular structure and the conditions under which it is stored or used. The benzamide, nitro, chloro, and phenylpiperazine groups could all potentially participate in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis of nitrobenzenesulfonamide derivatives and their antimicrobial activity. These compounds, including ones similar to the requested chemical structure, have been synthesized through various chemical reactions and tested against bacterial species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel et al., 2011). Such studies underscore the potential of nitro and sulfonamide derivatives in antimicrobial applications.

Development of Thermally Stable Polymers

Another application area is the development of thermally stable polymers. For instance, aromatic poly(sulfone sulfide amide imide)s have been synthesized using diamine monomers containing sulfone, sulfide, and amide units. These polymers exhibit excellent thermal stability and solubility, making them suitable for advanced technological applications (Mehdipour-Ataei & Hatami, 2007).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Compounds with sulfonamide groups have been investigated for their inhibitory activity against carbonic anhydrase isoforms, which is relevant in therapeutic applications. Novel acridine and bis-acridine sulfonamides synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide showed significant inhibition against human carbonic anhydrase isoforms, indicating potential for drug development (Ulus et al., 2013).

Synthesis of Heterocyclic Compounds

Derivatives of phenyl tribromomethyl sulfone have been synthesized and evaluated for their potential pesticidal activity, demonstrating the versatility of sulfone derivatives in synthesizing novel compounds with possible applications in agriculture (Borys et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound, and it should be stored and disposed of in accordance with applicable regulations .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations of its potential uses, and the development of methods for its synthesis and purification .

Properties

IUPAC Name

2-chloro-5-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5S/c20-18-7-6-16(24(26)27)14-17(18)19(25)21-8-13-30(28,29)23-11-9-22(10-12-23)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYMCBJTJYAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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